molecular formula C12H19NO B2514255 n-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide CAS No. 2003860-22-6

n-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide

Cat. No.: B2514255
CAS No.: 2003860-22-6
M. Wt: 193.29
InChI Key: CNVRFPKWPJHHMZ-UHFFFAOYSA-N
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Description

N-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the spiro[2.5]octane moiety and the prop-2-enamide group makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide typically involves the reaction of spiro[2.5]octane derivatives with prop-2-enamide under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow it to bind uniquely to enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane derivatives: Compounds with similar spirocyclic structures but different functional groups.

    Prop-2-enamide derivatives: Compounds with the prop-2-enamide group but different cyclic structures.

Uniqueness

N-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide is unique due to its combination of the spiro[2.5]octane moiety and the prop-2-enamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(spiro[2.5]octan-6-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-11(14)13-9-10-3-5-12(6-4-10)7-8-12/h2,10H,1,3-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVRFPKWPJHHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC2(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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